

Molecular weight and formula of (2S,3R)-2-aminobutane-1,3-diol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2S,3R)-2-aminobutane-1,3-diol

Cat. No.: B112641

[Get Quote](#)

A Technical Guide to (2S,3R)-2-aminobutane-1,3-diol

(2S,3R)-2-aminobutane-1,3-diol, a member of the aminodiol class of organic compounds, serves as a valuable chiral building block in chemical synthesis. Its specific stereochemistry and bifunctional nature, possessing both amino and hydroxyl groups, make it a significant precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and novel materials. This document provides an in-depth overview of its chemical properties, representative synthetic approaches, and key data relevant to researchers and drug development professionals.

Physicochemical and Computed Properties

The fundamental properties of **(2S,3R)-2-aminobutane-1,3-diol** are summarized below. These computed properties provide insight into the molecule's behavior in various chemical and biological systems.

Property	Value
Molecular Formula	C ₄ H ₁₁ NO ₂ [1] [2] [3] [4] [5]
Molecular Weight	105.14 g/mol [1] [2] [3] [4] [5]
Exact Mass	105.078978594 Da [1] [2] [3] [5]
IUPAC Name	(2S,3R)-2-aminobutane-1,3-diol
XLogP3-AA (LogP)	-1.6 [1] [2] [3] [5]
Hydrogen Bond Donor Count	3 [3] [4]
Hydrogen Bond Acceptor Count	3 [3] [4]
Rotatable Bond Count	2 [3] [4]
Topological Polar Surface Area	66.5 Å ² [1] [2] [3] [5]

Experimental Protocols: Synthesis of Chiral Aminodiols

While a specific, detailed experimental protocol for the synthesis of **(2S,3R)-2-aminobutane-1,3-diol** is not readily available in public literature, general methods for the stereoselective synthesis of 2-amino-1,3-diols are well-established. These syntheses are crucial for obtaining enantiomerically pure compounds for applications in drug discovery and asymmetric catalysis. [\[6\]](#) One common and effective strategy involves the stereoselective aminohydroxylation of a chiral allylic carbamate, often catalyzed by an osmium-based reagent.[\[6\]](#)

A representative, generalized protocol for this class of transformation is outlined below.

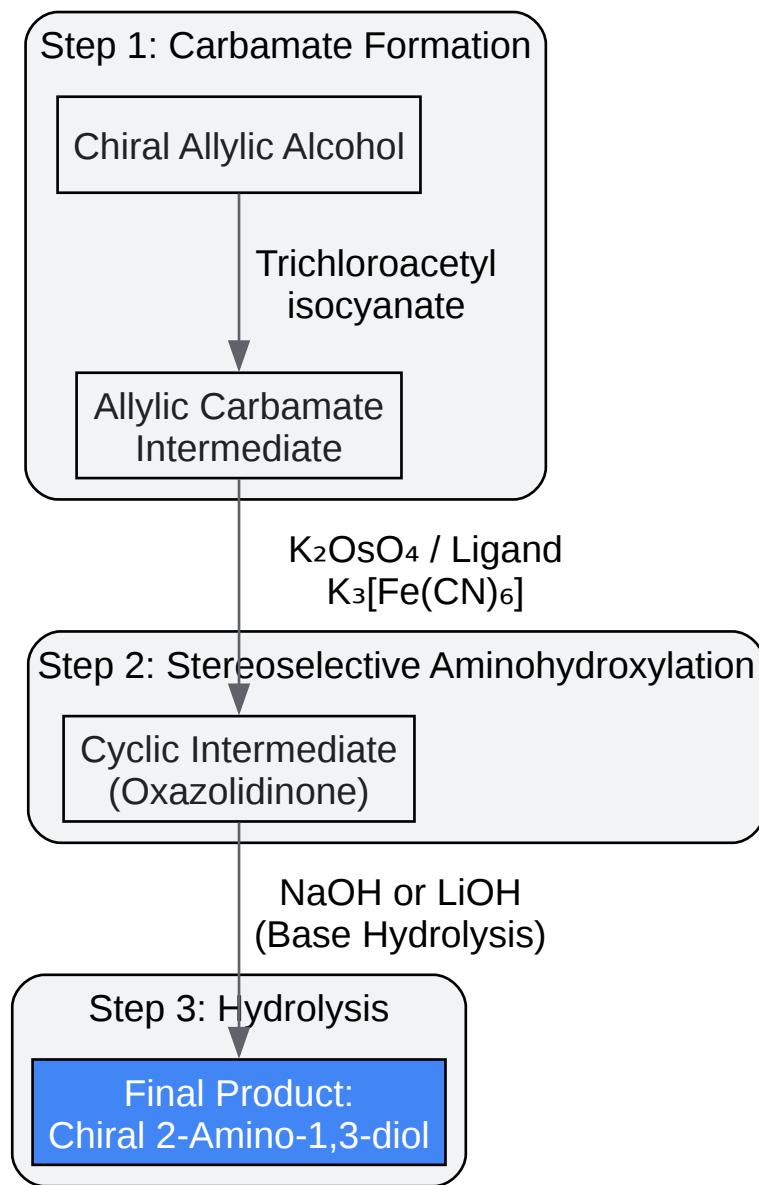
Objective: To synthesize a chiral 2-amino-1,3-diol from a corresponding chiral allylic alcohol.

Materials:

- Chiral allylic alcohol (e.g., (R)-but-3-en-2-ol as a hypothetical precursor)
- Trichloroacetyl isocyanate

- Aqueous sodium sulfite (Na_2SO_3)
- Potassium osmate(VI) dihydrate ($\text{K}_2\text{OsO}_4 \cdot 2\text{H}_2\text{O}$)
- Ligand (e.g., $(\text{DHQD})_2\text{PHAL}$)
- Potassium carbonate (K_2CO_3)
- Potassium ferricyanide(III) ($\text{K}_3[\text{Fe}(\text{CN})_6]$)
- tert-Butanol (t-BuOH) and water
- Dichloromethane (DCM)
- Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:


- Carbamate Formation:
 - Dissolve the chiral allylic alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to 0 °C.
 - Add trichloroacetyl isocyanate (1.1 equivalents) dropwise to the solution.
 - Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
 - Separate the organic layer, wash with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure to yield the crude allylic carbamate.^[6]
- Stereoselective Aminohydroxylation:

- Prepare a solvent mixture of tert-butanol and water (1:1 ratio).
- In a reaction vessel, combine potassium ferricyanide(III) (3.0 equivalents), potassium carbonate (3.0 equivalents), and the chiral ligand (e.g., (DHQD)₂PHAL, 0.01 equivalents).
- Add the solvent mixture and stir until the solids are dissolved.
- Add potassium osmate(VI) dihydrate (0.005 equivalents) and stir for another 10 minutes.
- Cool the mixture to 0 °C and add the crude allylic carbamate from the previous step (1.0 equivalent).
- Stir the reaction vigorously at 0 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
- Work-up and Intermediate Isolation:
 - Add solid sodium sulfite to the reaction mixture to quench the oxidant and stir for 1 hour.
 - Extract the product with an organic solvent such as ethyl acetate (3x).
 - Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
 - The crude product is a cyclic intermediate (an oxazolidinone), which can be purified by silica gel column chromatography.[\[6\]](#)
- Hydrolysis to the Aminodiol:
 - Dissolve the purified oxazolidinone intermediate (1.0 equivalent) in a mixture of methanol and water.
 - Add an excess of a strong base, such as sodium hydroxide or lithium hydroxide (4-5 equivalents).
 - Heat the mixture to reflux and stir for 4-8 hours until the hydrolysis is complete (monitored by TLC).

- Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol) to recover the 2-amino-1,3-diol.
- Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or column chromatography.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of chiral 2-amino-1,3-diols, a strategy applicable for producing compounds like **(2S,3R)-2-aminobutane-1,3-diol**. This pathway highlights the key transformations from a chiral allylic alcohol to the final aminodiol product.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for chiral 2-amino-1,3-diols.

Biological Relevance and Applications

While specific signaling pathways involving **(2S,3R)-2-aminobutane-1,3-diol** are not documented, aminodiol moieties are central to many biologically active molecules.^[6] For instance, the 2-amino-1,3-diol core structure is a key feature of sphingolipids, such as sphingosine, which are critical components of cell membranes and are involved in signal transduction.^[6]

Therefore, compounds like **(2S,3R)-2-aminobutane-1,3-diol** are primarily utilized as:

- Chiral Building Blocks: For the asymmetric synthesis of drug candidates and natural products.
- Ligands for Asymmetric Catalysis: The amino and hydroxyl groups can coordinate to metal centers, enabling their use in creating catalysts for enantioselective reactions.
- Starting Materials for Sphingolipid Analogues: Due to their structural similarity to the backbone of sphingosines, they are valuable for synthesizing analogues to study lipid metabolism and signaling.^[6]

In conclusion, **(2S,3R)-2-aminobutane-1,3-diol** is a foundational chiral molecule whose value lies in its application as a versatile starting material for the stereocontrolled synthesis of complex and biologically relevant target molecules. The synthetic methodologies outlined provide a framework for its preparation and utilization in advanced chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2R,3S)-2-aminobutane-1,3-diol | C4H11NO2 | CID 6579452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,3S)-2-Amino-1,3-butanediol | C4H11NO2 | CID 7020320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Threoninol | C4H11NO2 | CID 2033049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 2-Aminobutane-1,3-diol | C4H11NO2 | CID 5068681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]

- To cite this document: BenchChem. [Molecular weight and formula of (2S,3R)-2-aminobutane-1,3-diol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112641#molecular-weight-and-formula-of-2s-3r-2-aminobutane-1-3-diol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com